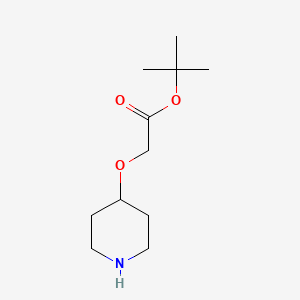Tert-butyl (piperidin-4-yloxy)-acetate
CAS No.: 144412-03-3
Cat. No.: VC13437025
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 144412-03-3 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 2-piperidin-4-yloxyacetate |
| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3 |
| Standard InChI Key | PCOKVBQRZCEGTJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COC1CCNCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)COC1CCNCC1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of tert-butyl (piperidin-4-yloxy)-acetate comprises three key components:
-
Tert-butyl group: A bulky substituent that enhances steric hindrance and stability.
-
Acetate moiety: An ester functional group that influences solubility and metabolic stability.
-
Piperidine ring: A six-membered nitrogen-containing heterocycle critical for interactions with biological targets .
Key Physicochemical Parameters:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 215.29 g/mol | |
| Exact Mass | 215.152 g/mol | |
| Polar Surface Area | 47.56 Ų | |
| LogP (Partition Coefficient) | 1.4255 | |
| Storage Conditions | 2–8°C |
The compound’s moderate lipophilicity (LogP ~1.4) suggests balanced membrane permeability, making it suitable for pharmacokinetic optimization in drug design . Its polar surface area aligns with bioavailability criteria for central nervous system (CNS)-targeting agents .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of tert-butyl (piperidin-4-yloxy)-acetate typically involves multi-step organic reactions, as illustrated in analogous piperidine derivatives :
-
Acylation: Piperidin-4-ol reacts with tert-butyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form the ether linkage.
-
Purification: Column chromatography or recrystallization isolates the product .
Representative Reaction:
Yield Optimization
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency .
-
Temperature Control: Reactions conducted at 50–60°C minimize side products .
-
Catalysis: Triethylamine or pyridine enhances nucleophilic substitution rates.
Reported yields for similar syntheses range from 45% to 85%, depending on purification methods .
Applications in Medicinal Chemistry
Intermediate in Antiviral Drug Development
Tert-butyl (piperidin-4-yloxy)-acetate serves as a precursor for piperidine-based antiviral agents. For example, 11e (tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate), a derivative with structural similarities, exhibits potent anti-influenza activity () by inhibiting viral replication at early stages . The tert-butyl carbamate group in such derivatives enhances target binding through hydrophobic interactions .
Analgesic and Neuropathic Pain Management
Piperidine derivatives are prominent in pain therapeutics. In a study by Gunaratna et al., 1,4-disubstituted piperidines demonstrated 80% efficacy in reducing mechanical allodynia in rodent models . The acetate moiety in tert-butyl (piperidin-4-yloxy)-acetate may modulate T-type calcium channels, a mechanism critical for neuropathic pain relief .
PROTAC Development
The compound’s rigid piperidine scaffold is valuable in proteolysis-targeting chimera (PROTAC) design. For instance, ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)proline, a related structure, acts as a linker to optimize ternary complex formation in targeted protein degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume